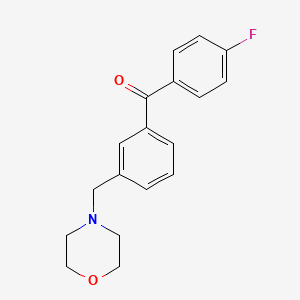

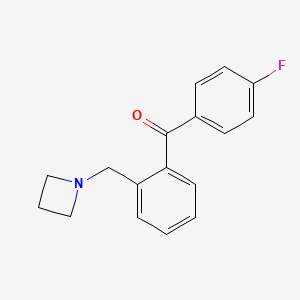

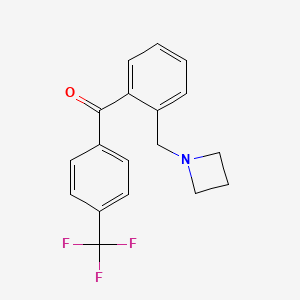

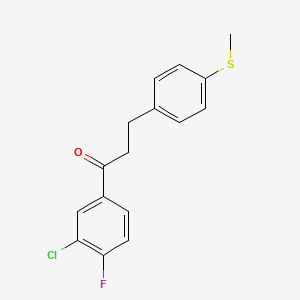

![molecular formula C17H24N2O4 B1324933 2-[2-(tert-Butoxycarbonyl)tetrahydro-1(2H)-pyridazinyl]-2-phenylacetic acid CAS No. 952183-20-9](/img/structure/B1324933.png)

2-[2-(tert-Butoxycarbonyl)tetrahydro-1(2H)-pyridazinyl]-2-phenylacetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(tert-Butoxycarbonyl)tetrahydro-1(2H)-pyridazinyl]-2-phenylacetic acid, also known as 2-BTPPA, is a synthetic compound that has been studied for its potential applications in the field of medicinal chemistry. It is a derivative of the pyridazinyl moiety and has been used as a starting material in the synthesis of various biologically active compounds. The compound has been studied for its potential applications in the fields of medicinal chemistry, drug discovery, and drug delivery.

Scientific Research Applications

Chemoselective Tert-butoxycarbonylation : The compound 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI), which is structurally related to your query, is used as a tert-butoxycarbonylation reagent for substrates like phenols and aromatic carboxylic acids. This process is highly chemoselective and efficient under mild conditions (Saito, Ouchi, & Takahata, 2006).

Peptide Synthesis Applications : Another related compound, N-tert.-butoxycarbonyl-(alpha-phenyl)aminomethylphenoxyacetic acid, has been synthesized for use as a handle in solid-phase synthesis of peptide alpha-carboxamides. This shows its application in peptide synthesis, with the compound demonstrating stability and efficiency in this role (Gaehde & Matsueda, 2009).

Catalysis in N-tert-butoxycarbonylation : The commercially available heteropoly acid H3PW12O40 has been shown to be an efficient catalyst for N-tert-butoxycarbonylation of amines. This process is important for producing N-Boc amino acids, which are crucial in peptide synthesis (Heydari, Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007).

Responsive Nanoparticles for Drug Delivery : In the realm of drug delivery, a study designed pH- and redox-responsive nanoparticles using a copolymer that incorporates a component similar to your compound. These nanoparticles enhance the spatial delivery of hydrophobic drugs (Yildirim, Traeger, Preußger, Stumpf, Fritzsche, Hoeppener, Schubert, & Schubert, 2016).

Synthesis of Aryl Phenaceturates : A study on the synthesis of aryl phenaceturates used a method involving N-tert-butoxycarbonylation. This process highlights the utility of tert-butoxycarbonyl groups in the synthesis of complex organic molecules (Cabaret, Liu, & Wakselman, 1994).

Protecting Amino Groups in Synthesis : In the synthesis of 2-Aminomethylphenylacetic acid, an important intermediate in drug development, the tert-butyloxycarbonyl (BOC) group is used for protecting the amino group. This demonstrates the compound's significance in pharmaceutical synthesis (Zhao, Wang, & Liu, 2014).

properties

IUPAC Name |

2-[2-[(2-methylpropan-2-yl)oxycarbonyl]diazinan-1-yl]-2-phenylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4/c1-17(2,3)23-16(22)19-12-8-7-11-18(19)14(15(20)21)13-9-5-4-6-10-13/h4-6,9-10,14H,7-8,11-12H2,1-3H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLHAFQHEBBLIGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCN1C(C2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640001 |

Source

|

| Record name | [2-(tert-Butoxycarbonyl)tetrahydropyridazin-1(2H)-yl](phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(tert-Butoxycarbonyl)tetrahydro-1(2H)-pyridazinyl]-2-phenylacetic acid | |

CAS RN |

952183-20-9 |

Source

|

| Record name | [2-(tert-Butoxycarbonyl)tetrahydropyridazin-1(2H)-yl](phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.